

# Revolutionizing Drug Discovery: A CRISPR Screen to Uncover Pim-1 Inhibitor Sensitivity

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## Compound of Interest

Compound Name: *Pim-1 kinase inhibitor 3*

Cat. No.: *B15497098*

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## Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: The serine/threonine kinase Pim-1 is a proto-oncogene frequently overexpressed in various hematological malignancies and solid tumors, playing a crucial role in cell survival, proliferation, and resistance to apoptosis.[1][2] Its central role in oncogenesis has made it an attractive target for cancer therapy. However, innate and acquired resistance to Pim-1 inhibitors can limit their clinical efficacy. This document outlines the application of a genome-wide CRISPR-Cas9 knockout screen to systematically identify genes whose loss confers resistance to a selective Pim-1 inhibitor, thereby revealing potential mechanisms of resistance and identifying patient populations who may benefit from such therapies.

## Data Presentation

A genome-wide CRISPR-Cas9 knockout screen was performed in the neuroblastoma cell line KELLY, which is sensitive to Pim-1 inhibition. The screen identified several genes whose inactivation led to resistance to the pan-Pim kinase inhibitor AZD1208. The top candidate genes are summarized below.

Table 1: Top Gene Hits from a CRISPR-Cas9 Screen for Resistance to the Pim-1 Inhibitor AZD1208

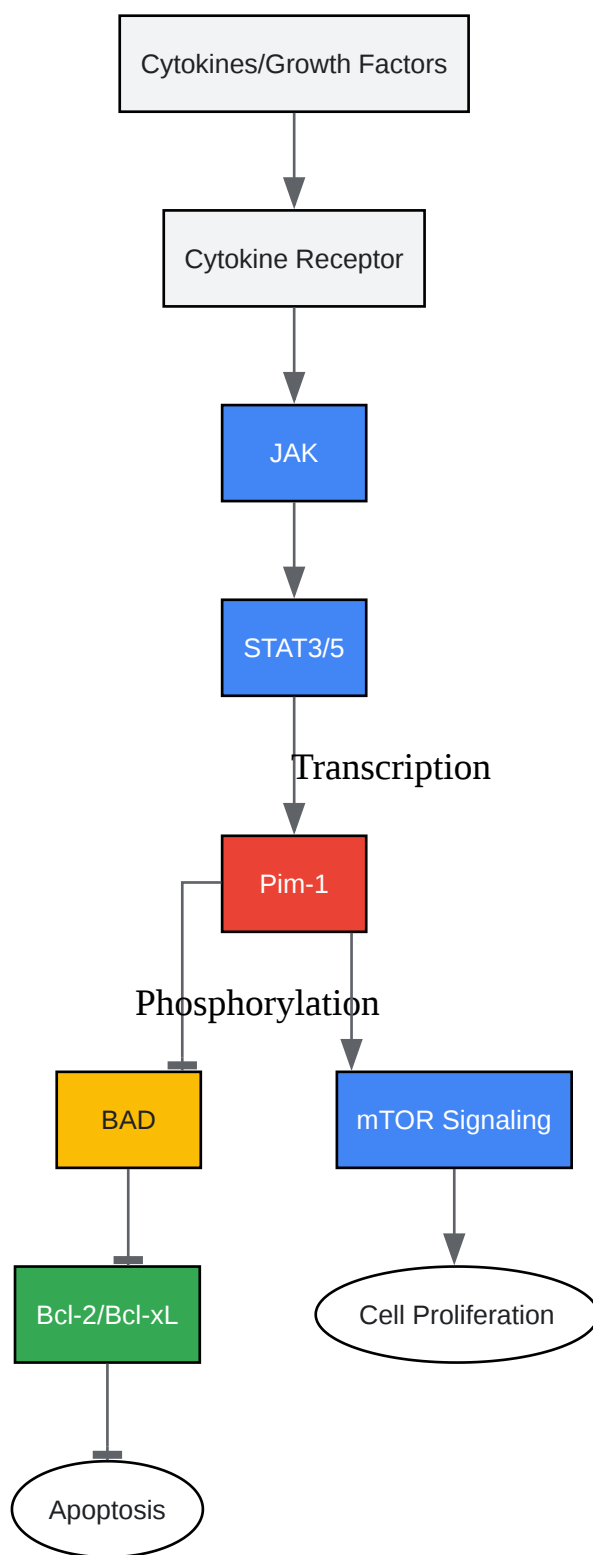
Gene Symbol	Description	Average Log2 Fold Change (Treated vs. Untreated)
NF1	Neurofibromin 1	> 5
PTEN	Phosphatase and Tensin Homolog	> 5
TSC1	Tuberous Sclerosis Complex 1	> 5
STK11	Serine/Threonine Kinase 11 (LKB1)	> 5
DEPDC5	DEP Domain Containing 5, GATOR1 Subunit	> 5

Data is derived from a genome-wide CRISPR-Cas9 knockout screen in KELLY neuroblastoma cells treated with 2  $\mu$ mol/L AZD1208 for 30 days.[\[3\]](#)

## Signaling Pathways

### Pim-1 Signaling Pathway

Pim-1 is a downstream effector of the JAK/STAT signaling pathway, activated by various cytokines and growth factors.[\[1\]](#)[\[4\]](#) Once expressed, Pim-1 phosphorylates a multitude of downstream targets to promote cell cycle progression and inhibit apoptosis. A key substrate is the pro-apoptotic protein BAD. Phosphorylation of BAD by Pim-1 prevents it from sequestering the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Pim-1 also contributes to the activation of the mTOR pathway, further enhancing cell proliferation.

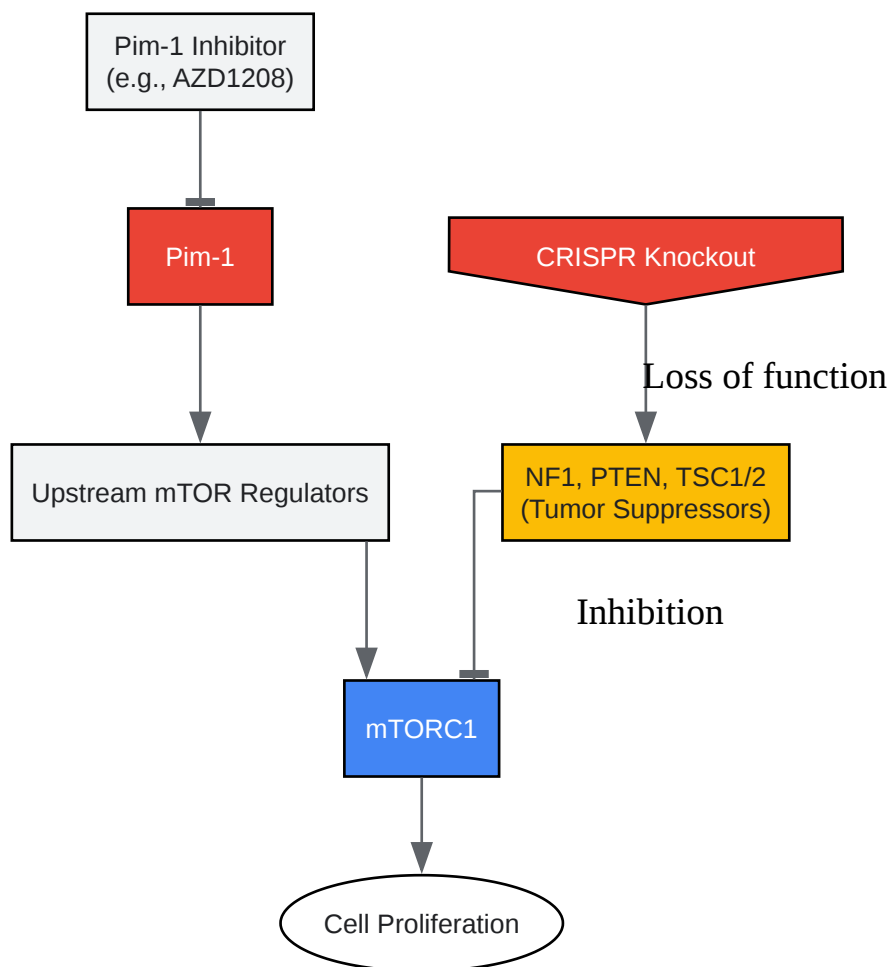


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Caption: Pim-1 Signaling Pathway.

## Resistance Pathway Identified by CRISPR Screen

The CRISPR screen revealed that loss of negative regulators of the mTOR pathway, such as NF1, PTEN, and the TSC complex, confers resistance to Pim-1 inhibition.[3] This suggests that hyperactivation of mTOR signaling downstream of Pim-1 can bypass the anti-proliferative effects of Pim-1 inhibitors.



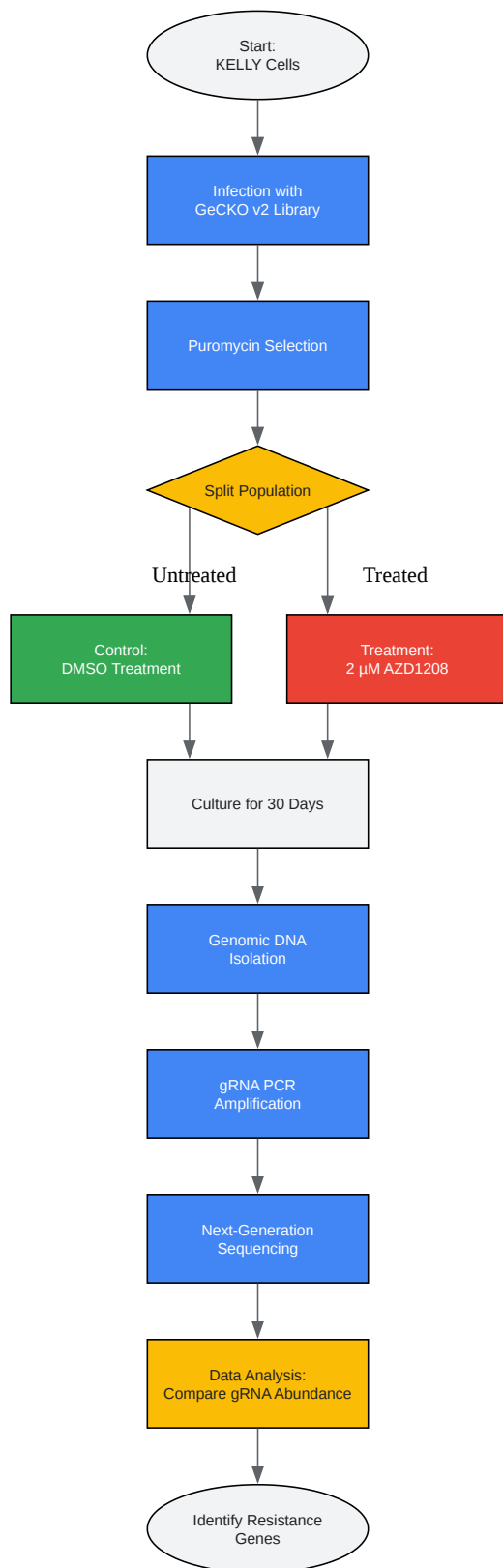
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Caption: Mechanism of resistance to Pim-1 inhibitors.

## Experimental Protocols

### CRISPR-Cas9 Knockout Screen Workflow

The overall workflow for the CRISPR-Cas9 screen to identify genes mediating resistance to a Pim-1 inhibitor is depicted below.



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Caption: CRISPR-Cas9 screen workflow.

Detailed Protocol: Genome-Wide CRISPR-Cas9 Resistance Screen

This protocol is adapted from the methodology used to identify resistance mechanisms to the Pim-1 inhibitor AZD1208.[3]

#### 1. Cell Culture and Lentiviral Library Production:

- Culture KELLY neuroblastoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
- Produce high-titer lentivirus for the genome-wide CRISPR knockout library (e.g., GeCKO v2 library A) by transfecting HEK293T cells with the library plasmids along with packaging and envelope plasmids.

#### 2. Lentiviral Transduction of KELLY Cells:

- Transduce a sufficient number of KELLY cells with the lentiviral library at a low multiplicity of infection (MOI < 0.3) to ensure that most cells receive a single guide RNA (gRNA).
- Maintain a cell population that represents the library complexity at a minimum of 500-fold coverage.

#### 3. Antibiotic Selection:

- Two days post-transduction, begin selection with puromycin to eliminate non-transduced cells. The appropriate concentration of puromycin should be determined beforehand with a kill curve.

#### 4. Pim-1 Inhibitor Treatment:

- After selection, split the cell population into two groups: a control group treated with the vehicle (DMSO) and a treatment group treated with 2  $\mu$ mol/L AZD1208.

- Culture the cells for 30 days, passaging as necessary and maintaining the library representation. Replenish the medium with fresh inhibitor or vehicle every 3 days.

#### 5. Genomic DNA Extraction and gRNA Sequencing:

- At the end of the 30-day treatment period, harvest cells from both the control and treated populations.
- Isolate genomic DNA from both populations using a commercial kit.
- Amplify the integrated gRNA sequences from the genomic DNA using PCR with primers flanking the gRNA cassette.
- Purify the PCR products and submit for next-generation sequencing to determine the abundance of each gRNA in both populations.

#### 6. Data Analysis:

- Align the sequencing reads to the gRNA library to obtain read counts for each gRNA.
- Calculate the log<sub>2</sub> fold change in the abundance of each gRNA in the AZD1208-treated population compared to the DMSO-treated population.
- Use statistical methods (e.g., MAGeCK) to identify genes that are significantly enriched in the treated population. Genes with a log<sub>2</sub> fold change greater than a defined cutoff (e.g., 5) are considered potential resistance hits.

#### 7. Hit Validation:

- Validate the top hit genes by generating individual knockout cell lines for each gene using CRISPR-Cas9.
- Confirm the knockout by Western blot or sequencing.
- Perform cell viability assays with the knockout and wild-type cell lines in the presence of a dose range of the Pim-1 inhibitor to confirm the resistance phenotype.

- Further validate the mechanism of resistance, for example, by assessing the phosphorylation status of downstream effectors (e.g., mTOR pathway components) via Western blot.[3]

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## References

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